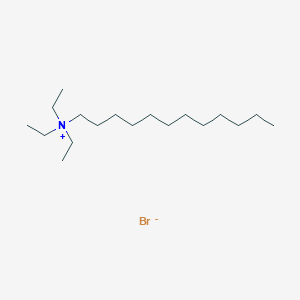

Triethyldodecylammonium bromide

Descripción

Triethyldodecylammonium bromide (TEA-C12) is a quaternary ammonium compound (QAC) with the chemical formula [(C₂H₅)₃(C₁₂H₂₅)N]⁺Br⁻. It features three ethyl groups and a dodecyl (C12) alkyl chain attached to a nitrogen center. TEA-C12 is primarily studied for its surfactant properties and biological effects. Notably, it exhibits neurotoxic effects on myelinated nerve fibers and disrupts the blood-nerve barrier in mice, as demonstrated in experimental studies . Its molecular weight is approximately 350.4 g/mol, distinguishing it from other QACs through its unique combination of ethyl substituents and intermediate alkyl chain length.

Propiedades

Número CAS |

18186-71-5 |

|---|---|

Fórmula molecular |

C18H40BrN |

Peso molecular |

350.4 g/mol |

Nombre IUPAC |

dodecyl(triethyl)azanium;bromide |

InChI |

InChI=1S/C18H40N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

VVNBOKHXEBSBQJ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |

SMILES canónico |

CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |

Números CAS relacionados |

18144-34-8 (Parent) |

Sinónimos |

C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares TEA-C12 with structurally analogous QACs:

Key Observations :

Key Observations :

- Chain Length vs. Toxicity : Longer chains (C14–C16) correlate with higher toxicity. Cetrimide (C16) has a lower LD₅₀ than tetradecyltrimethylammonium bromide (C14) .

- Applications : Methyl-substituted QACs (e.g., Cetrimide) dominate pharmaceutical and industrial uses due to optimized surfactant efficacy and regulatory acceptance.

Interaction with Other Compounds

- Synergistic Effects : Mixtures of cetyltrimethylammonium bromide (C16) and tetradecyltrimethylammonium bromide (C14) exhibit temperature-dependent interactions, with critical micelle concentrations (CMCs) influenced by electrolyte presence .

- Charge-Assisted Interactions : TEA-C12’s ethyl groups may reduce hydrogen-bonding capacity compared to methyl-substituted QACs, affecting stability in ionic solutions .

Research Findings and Data Trends

Surfactant Efficiency

- Critical Micelle Concentration (CMC): Cetrimide (C16): 0.1 mM Tetradecyltrimethylammonium bromide (C14): 3.5 mM TEA-C12 (C12): Not reported, but expected to be higher due to shorter chain length.

Antimicrobial Activity : Cetrimide’s C16 chain provides superior bactericidal action against Gram-positive bacteria compared to shorter-chain QACs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.